6-chloro-N-[2-(4-fluorophenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
6-chloro-N-[2-(4-fluorophenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFN3O/c21-18-10-5-13(11-23-18)20(26)24-19-17-4-2-1-3-14(17)12-25(19)16-8-6-15(22)7-9-16/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYKUSZKWMJUPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=NC(=O)C3=CN=C(C=C3)Cl)N1C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-chloro-N-[2-(4-fluorophenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide involves several steps. One common method includes the reaction of 6-chloropyridine-3-carboxylic acid with 2-(4-fluorophenyl)-3H-isoindole-1-carbaldehyde under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
6-chloro-N-[2-(4-fluorophenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or nucleophiles like amines and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6-chloro-N-[2-(4-fluorophenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-chloro-N-[2-(4-fluorophenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
6-Chloro-N-[4-(Trifluoromethyl)Phenyl]Pyridine-3-Carboxamide
- Key Differences : Replaces the isoindolylidene-fluorophenyl group with a trifluoromethylphenyl substituent.
5-(3-(tert-Butylcarbamoyl)Phenyl)-6-Chloro-2-(4-Fluorophenyl)-N-Methylfuro[2,3-b]Pyridine-3-Carboxamide
- Key Differences : Features a furopyridine core instead of isoindolylidene.
- Implications: The furan ring may alter π-stacking interactions in biological targets compared to the planar isoindolylidene system. This compound was synthesized in 9% yield via ethanolate-mediated reactions .
N-(2-Chloro-4-Formyl-6-Iodopyridin-3-yl)Pivalamide
- Key Differences : Substitutes the carboxamide with a pivalamide group and includes iodo/formyl substituents.
- Implications: The iodo group increases molecular weight (366.58 g/mol) and may influence halogen bonding in receptor interactions.
Substituent Effects on Physicochemical Properties
*Estimated based on analogous structures.
Functional Group Impact on Bioactivity (Inferred)
- Isoindolylidene vs. Imidazopyridine : The isoindolylidene’s planar structure may improve DNA intercalation or kinase inhibition compared to imidazopyridine’s fused heterocycle .
- 4-Fluorophenyl vs. Trifluoromethyl : Fluorophenyl groups balance lipophilicity and electronic effects, whereas trifluoromethyl groups prioritize stability but may reduce solubility .
Biological Activity
6-chloro-N-[2-(4-fluorophenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide is a compound with significant potential in medicinal chemistry, particularly for its biological activity against various diseases. This article reviews the existing literature on its biological properties, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure
The compound's structure features a pyridine ring, an isoindole moiety, and a chloro substituent, contributing to its unique pharmacological profile. The presence of the 4-fluorophenyl group is particularly noteworthy for its influence on biological activity.
Research indicates that this compound may exert its biological effects through multiple mechanisms, including:
- Inhibition of Kinases : Similar compounds have shown efficacy as inhibitors of p38 MAP kinase, which plays a crucial role in inflammatory responses. Inhibition of this pathway could lead to reduced cytokine production, beneficial in treating autoimmune diseases .
- Antitumor Activity : Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. The presence of halogen substituents often enhances the potency of these compounds due to increased lipophilicity and interaction with biological targets .
Anticancer Properties
The compound has been evaluated for its anticancer activity, showing promising results in inhibiting cell proliferation in several cancer types. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A431 | 1.98 | Induction of apoptosis |
| HT29 | 1.61 | Cell cycle arrest |
These results suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle modulation, which are critical for effective cancer therapies .
Anti-inflammatory Effects
In models of inflammation, compounds structurally similar to this compound have been shown to significantly reduce levels of pro-inflammatory cytokines like TNFα and IL-6. This activity suggests potential therapeutic applications in treating conditions such as rheumatoid arthritis and other inflammatory disorders .
Case Studies
One notable study examined the compound's effects in an adjuvant-induced arthritis model. The results indicated a significant reduction in joint swelling and inflammatory markers, supporting its use as a therapeutic agent for autoimmune diseases .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the isoindole and pyridine rings can lead to variations in potency and selectivity:
- Chloro Substituent : Enhances binding affinity to target proteins.
- Fluorophenyl Group : Improves lipophilicity and cellular uptake.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
